

Experimental Data and Performance Comparison

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Compound Focus: Ethyl acetoacetate-d3

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The table below summarizes key experimental findings for different forms of ^{13}C -labeled acetoacetate and related compounds from published studies.

Compound / Isotopic Label	Key Performance Findings	Experimental Context	Citation
Lithium [3- ^{13}C]acetoacetate	Achieved ~10.3% polarization with solid-state T_1 of ~28.2 s . Production of [5- ^{13}C]glutamate and [1- ^{13}C]acetylcarnitine was observed <i>in vivo</i> within minutes.	Diabetic (GK) rat heart model, assessed via hyperpolarized ^{13}C MRS.	[1]
[1- ^{13}C]acetoacetate	Provided liquid-state polarization of $8 \pm 2\%$ with a T_1 of 28 ± 3 s . Multiple downstream metabolites (e.g., acetylcarnitine, citrate, glutamate) were detected.	Isolated, perfused rat heart and <i>in vivo</i> rat heart.	[2]
[1- ^{13}C] Acetate (Carboxyl position)	Carboxyl ^{13}C spins yielded about twice the polarization of methyl ^{13}C spins in the solid state. Deuteration of the methyl group did not improve solid-state polarization.	Model DNP study of sodium acetate at 3.35 T and 1.4 K using trityl OX063 radical.	[3]

Compound / Isotopic Label	Key Performance Findings	Experimental Context	Citation
[2-13C] Acetate (Methyl position)	Methyl 13C spins showed lower solid-state polarization compared to the carboxyl position. Deuteration of the methyl group led to a slight reduction in solid-state 13C polarization.	Model DNP study of sodium acetate at 3.35 T and 1.4 K using trityl OX063 radical.	[3]
[1,3-13C ₂] Ethyl Acetoacetate	Generated a high-contrast metabolic fingerprint. The substrate-to-product ratio was ~4x higher in liver cancer tissue vs. healthy tissue, enabling clear diagnosis.	Rat model of implanted liver cancer (HCC), assessed via hyperpolarized 13C-MR.	[4]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the comparison table.

• In Vivo Ketone Body Metabolism Assessment [1]

- **Synthesis & Polarization:** Lithium [3-13C]acetoacetate was synthesized and hyperpolarized using dissolution dynamic nuclear polarization (DNP). The sample was irradiated with microwaves for 120 minutes at 1.2 K.
- **Animal Model:** Type 2 diabetic Goto-Kakizaki (GK) rats and control rats were used.
- **Injection & Imaging:** The hyperpolarized probe was rapidly injected into the rats. Real-time metabolic conversion was monitored using 13C Magnetic Resonance Spectroscopy (MRS).
- **Data Analysis:** The production of downstream metabolites like [5-13C]glutamate and [1-13C]acetylcarnitine was quantified. Results were correlated with ex vivo measurements of enzyme activity (e.g., SCOT).

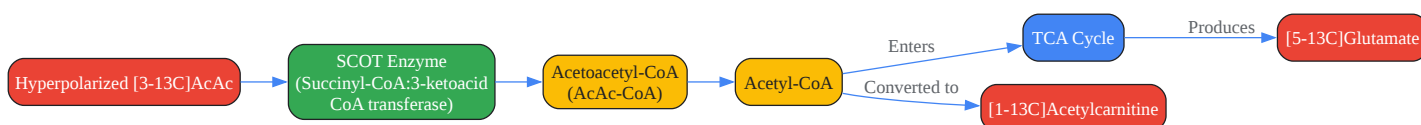
• DNP Polarization Efficiency Comparison [3]

- **Sample Preparation:** Multiple 3M samples of sodium acetate with different isotopic enrichments ([1-13C], [2-13C], and their deuterated methyl counterparts) were prepared in a 1:1 glycerol:water matrix with 15 mM trityl OX063 radical.
- **Polarization Buildup:** Samples were placed in a DNP polarizer operating at 3.35 T and 1.4 K. They were irradiated at the optimal microwave frequency, and 13C NMR signal buildup was recorded over time.

- **Signal Measurement:** The maximum DNP-enhanced NMR signals for the different isotopomers were compared, normalizing for the number of ^{13}C spins in doubly-labeled samples.
- **Liver Cancer Diagnosis with Ester Probe [4]**
 - **Probe Preparation:** $[1,3\text{-}^{13}\text{C}_2]$ ethyl acetoacetate (EAA) was hyperpolarized using dissolution DNP.
 - **Animal Model & Injection:** Rats with implanted hepatocellular carcinoma (HCC) received intravenous injections of the hyperpolarized EAA.
 - **Image Acquisition:** ^{13}C MR spectroscopic data was acquired to monitor the metabolic conversion of the substrate.
 - **Contrast Calculation:** The ratio of the metabolized product signal to the remaining substrate signal was calculated. This ratio was significantly higher in tumor tissue compared to healthy liver, providing diagnostic contrast.

Metabolic Pathways and Experimental Workflow

To help visualize the process studied in these experiments, the following diagram outlines the key metabolic pathway of acetoacetate in the heart.



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Key Insights for Researchers

- **^{13}C -Labeled Acetoacetate is an Effective Metabolic Probe:** Research confirms that hyperpolarized ^{13}C -labeled acetoacetate can be used to monitor real-time ketone body metabolism *in vivo*, revealing altered metabolic fluxes in disease states like diabetes [1] [2].
- **Labeling Position is Critical for DNP Performance:** Studies on acetate, a structurally similar compound, demonstrate that the location of the ^{13}C label significantly influences the level of

hyperpolarization achieved, with the carboxyl position being more favorable than the methyl position [3].

- **Deuteration May Not Benefit Solid-State DNP:** Contrary to its established role in extending liquid-state T1 relaxation times, deuteration of the methyl group in acetate provided no improvement—and even a slight reduction—in solid-state polarization at cryogenic temperatures [3]. This suggests that the common strategy of deuteration must be evaluated carefully in the context of DNP.

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